Lithium thiocyanate hydrate

Catalog No.
S1489953
CAS No.
123333-85-7
M.F
CH2LiNOS
M. Wt
83.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium thiocyanate hydrate

CAS Number

123333-85-7

Product Name

Lithium thiocyanate hydrate

IUPAC Name

lithium;thiocyanate;hydrate

Molecular Formula

CH2LiNOS

Molecular Weight

83.1 g/mol

InChI

InChI=1S/CHNS.Li.H2O/c2-1-3;;/h3H;;1H2/q;+1;/p-1

InChI Key

UNTVNJAFDYEXLD-UHFFFAOYSA-M

SMILES

[Li+].C(#N)[S-].O

Canonical SMILES

[Li+].C(#N)[S-].O

Isomeric SMILES

[Li+].C(#N)[S-].O

The exact mass of the compound Lithium thiocyanate hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Lithium thiocyanate hydrate (CAS 123333-85-7) is a highly soluble, pseudo-halide lithium salt utilized extensively in advanced electrolyte formulations, deep eutectic solvents (DES), and spectroscopic coordination studies. As a commercial precursor, the hydrate form provides critical benchtop stability and precise stoichiometric weighability compared to the highly deliquescent anhydrous variant, which rapidly degrades in ambient air . In industrial and research workflows, it is prized for its ability to dissolve at extremely high concentrations in low-dielectric organic solvents and polymers, enabling the formulation of polymer-in-salt electrolytes and solvate ionic liquids where traditional bulky anions fail [1].

Generic substitution with common lithium salts like Lithium chloride (LiCl) or Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) fundamentally alters phase behavior and ion transport mechanisms. While LiTFSI is the standard for dilute polymer electrolytes, its bulky fluorinated anion causes severe conductivity drops at polymer-in-salt concentrations due to poor ion network formation [1]. Conversely, the linear, charge-delocalized SCN⁻ anion in Lithium thiocyanate actively bridges Li⁺ ions to form extended transport channels, sustaining high ionic conductivity even at 100 mol% salt concentrations [1]. Furthermore, substituting with non-lithium thiocyanates (e.g., NaSCN or KSCN) eliminates the Li⁺ charge carrier entirely, rendering the material useless for lithium-ion battery and solid-state electrolyte applications [2].

Superior Ionic Conductivity in High-Concentration Polymer Electrolytes

In highly concentrated polyethylene carbonate (PEC) solid polymer electrolytes (100 mol% polymer-in-salt), Lithium thiocyanate significantly outperforms standard bulky fluorinated salts. The linear SCN⁻ anion facilitates the formation of an extended Li-SCN-Li ion network, providing an alternative channel for Li⁺ transfer that bypasses the sluggish segmental motion of the polymer chain [1].

Evidence DimensionIonic Conductivity at 100 mol% concentration
Target Compound DataLiSCN: 3.16 × 10⁻⁵ S cm⁻¹
Comparator Or BaselineLiFSI: 1.01 × 10⁻⁵ S cm⁻¹; LiTFSI: 1.72 × 10⁻⁷ S cm⁻¹
Quantified DifferenceLiSCN exhibits ~3x higher conductivity than LiFSI and >180x higher conductivity than LiTFSI.
ConditionsPolyethylene carbonate (PEC) solid polymer electrolyte at 100 mol% polymer-in-salt concentration.

Enables the procurement and formulation of ultra-high-concentration solid polymer electrolytes without the catastrophic performance drop-off associated with traditional bulky anions.

Enhanced Solvate Ionic Liquid and Deep Eutectic Solvent Formation

Lithium thiocyanate hydrate is uniquely suited for formulating glyme-based high-concentration electrolytes (HCE) and solvate ionic liquids (SIL). Compared to simple halides like LiCl, which often suffer from limited solubility in low-dielectric ethers, LiSCN readily forms stable liquid complex networks at solvent-to-lithium ratios of [O]/[Li] ≤ 5 [1]. This high solubility is driven by the charge delocalization of the SCN⁻ anion, which lowers lattice energy and promotes fluid eutectic states [1].

Evidence DimensionSolubility and Eutectic Formation in Glymes
Target Compound DataLiSCN: Forms stable liquid solvate ionic liquids at [O]/[Li] ≤ 5
Comparator Or BaselineLiCl: Limited solubility, prone to precipitation in low-dielectric ethers
Quantified DifferenceLiSCN achieves stable high-molarity liquid states where standard halides fail to fully solvate.
ConditionsMonoglyme/diglyme/tetraglyme mixtures at room temperature.

Critical for buyers formulating advanced localized high-concentration electrolytes (LHCE) or deep eutectic solvents requiring high lithium payloads.

Spectroscopic Utility as a Vibrational Reporter for Ion Solvation

For R&D procurement focused on electrolyte characterization, Lithium thiocyanate offers a distinct diagnostic advantage over salts like LiPF₆ or LiClO₄. The SCN⁻ anion possesses a strong, environmentally sensitive antisymmetric C≡N stretching mode (ν_CN) in the 2050–2070 cm⁻¹ region [1]. This mode shifts predictably based on the degree of Li⁺ coordination (e.g., free ions vs. contact ion pairs vs. aggregates), allowing direct mapping of solvation structures that is impossible with the overlapping or complex vibrational bands of standard battery salts [1].

Evidence DimensionIR/Raman Diagnostic Signal Clarity
Target Compound DataLiSCN: Distinct, isolated ν_CN stretch at ~2050–2070 cm⁻¹
Comparator Or BaselineLiPF₆ / LiClO₄: Complex, overlapping multi-atom vibrational modes
Quantified DifferenceLiSCN provides a single, highly sensitive peak shift directly correlated to Li⁺ aggregation states.
ConditionsLinear and nonlinear IR/Raman spectroscopy in organic solvents (e.g., benzonitrile, carbonates).

Justifies the purchase of LiSCN as a specialized probe molecule for fundamental battery research and electrolyte formulation modeling.

Benchtop Handleability and Formulation Reproducibility

Procuring the hydrate form of Lithium thiocyanate (LiSCN·xH₂O) significantly improves processability during initial formulation compared to the anhydrous salt. Anhydrous LiSCN is extremely deliquescent and rapidly absorbs atmospheric moisture, leading to severe weighing errors and batch-to-batch inconsistency if not handled in a strict inert atmosphere. The hydrate form provides a stable, weighable solid that can be accurately dosed on a standard benchtop before being subjected to controlled in-situ drying (e.g., 70 °C vacuum followed by 110 °C) for moisture-sensitive applications [1].

Evidence DimensionAmbient Weighing Stability
Target Compound DataLiSCN Hydrate: Stable mass during standard benchtop transfer
Comparator Or BaselineAnhydrous LiSCN: Rapid mass gain and deliquescence in ambient air
Quantified DifferenceHydrate eliminates ambient moisture weight-gain variance during standard handling.
ConditionsAmbient laboratory handling and weighing prior to electrolyte formulation.

Reduces precursor waste and ensures stoichiometric precision for industrial buyers and researchers without requiring continuous glovebox operations.

High-Concentration Solid Polymer Electrolytes (SPEs)

Directly following from its superior ionic conductivity at 100 mol% concentrations, Lithium thiocyanate is the optimal salt for formulating polymer-in-salt electrolytes. It is specifically selected over LiTFSI when designing systems (like PEC or PEO matrices) that rely on extended ion networks rather than polymer segmental motion for lithium transport [1].

Deep Eutectic Solvents (DES) and Solvate Ionic Liquids

Leveraging its high solubility and charge-delocalized anion, LiSCN hydrate is a primary precursor for synthesizing room-temperature deep eutectic solvents and glyme-based solvate ionic liquids. It is prioritized over standard halides (LiCl) when high lithium molarity and low viscosity are required in low-dielectric media [2].

Spectroscopic Probe for Electrolyte Solvation Dynamics

Due to the highly sensitive C≡N vibrational stretch of the thiocyanate anion, LiSCN is procured as a diagnostic probe molecule. Researchers use it to map ion-pairing, aggregation, and transport mechanisms in novel battery solvents using 2D-IR and Raman spectroscopy, providing structural insights that cannot be resolved using standard LiPF₆ [3].

Precursor for Controlled-Moisture Specialty Synthesis

The hydrate form is chosen for general specialty chemical synthesis where precise lithium and thiocyanate stoichiometry is required. Its stable benchtop handleability allows for accurate initial weighing, after which it can be systematically dehydrated in-situ (e.g., vacuum drying at 110 °C) to yield anhydrous LiSCN exactly when needed for moisture-sensitive reactions [2].

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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